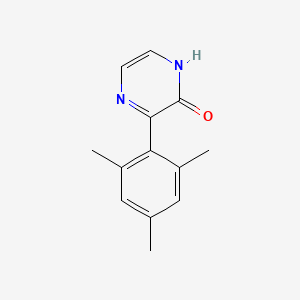
3-Mesitylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Mesitylpyrazin-2(1H)-one: is an organic compound characterized by a pyrazinone core substituted with a mesityl group. The mesityl group, known for its bulky and electron-donating properties, significantly influences the chemical behavior and applications of the compound. This compound is of interest in various fields due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesitylpyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as α-keto acids and diamines, under acidic or basic conditions.
Introduction of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation or acylation reactions, using mesitylene and suitable catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve these goals.
化学反応の分析
Types of Reactions
3-Mesitylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in reduced pyrazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the mesityl group or the pyrazinone core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include oxidized pyrazinones, reduced pyrazinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Mesitylpyrazin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique structural properties.
作用機序
The mechanism of action of 3-Mesitylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The mesityl group can enhance the compound’s binding affinity and selectivity for these targets, influencing its overall activity and efficacy.
類似化合物との比較
Similar Compounds
3-Phenylpyrazin-2(1H)-one: Similar structure but with a phenyl group instead of a mesityl group.
3-Tolylpyrazin-2(1H)-one: Contains a tolyl group, which is less bulky than the mesityl group.
3-Benzylpyrazin-2(1H)-one: Features a benzyl group, which has different electronic properties compared to the mesityl group.
Uniqueness
3-Mesitylpyrazin-2(1H)-one is unique due to the presence of the mesityl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
3-(2,4,6-trimethylphenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-8-6-9(2)11(10(3)7-8)12-13(16)15-5-4-14-12/h4-7H,1-3H3,(H,15,16) |
InChIキー |
XVUILNPIONTXOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=NC=CNC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


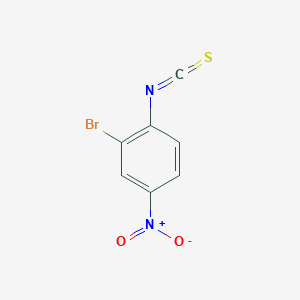
![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)
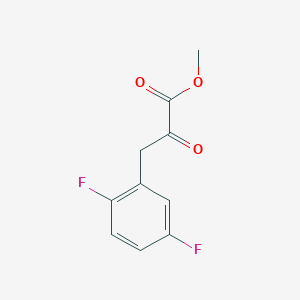
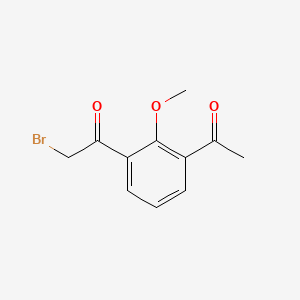


![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)
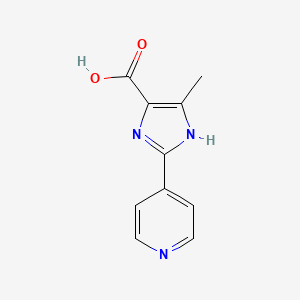


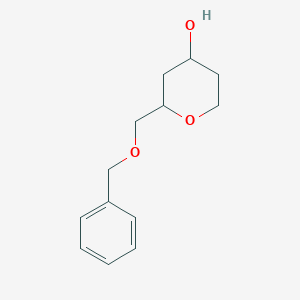
![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
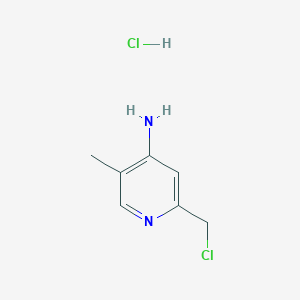
![5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13702955.png)
